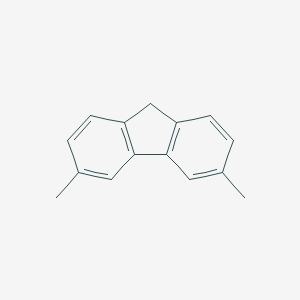

3,6-dimethyl-9H-fluorene

説明

Structure

3D Structure

特性

IUPAC Name |

3,6-dimethyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-10-3-5-12-9-13-6-4-11(2)8-15(13)14(12)7-10/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTCFZXZGSLKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3=C2C=C(C=C3)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324787 | |

| Record name | 3,6-Dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-37-6 | |

| Record name | NSC407702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-dimethyl-9H-fluorene

Sources

- 1. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. petit.lib.yamaguchi-u.ac.jp [petit.lib.yamaguchi-u.ac.jp]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

3,6-Dimethyl-9H-fluorene: Physicochemical Solubility Architecture & Determination Protocol

Topic: Solubility Profile of 3,6-Dimethyl-9H-fluorene Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Engineers

Executive Summary

The solubility profile of This compound (CAS 7495-37-6) is a critical parameter for its application in organic electronics (OLED hole-transport materials), polymerization catalysts, and synthetic intermediates. Unlike its widely documented isomer 9,9-dimethylfluorene , the 3,6-isomer exhibits distinct crystal packing and solvation thermodynamics driven by its substitution pattern along the conjugated backbone.

This guide provides a technical analysis of the molecule’s lipophilicity and solvation behavior, derived from structure-property relationships (SPR) and comparative data with the parent fluorene. It establishes a Self-Validating Protocol for researchers to empirically determine precise solubility limits, ensuring reproducibility in synthesis and purification workflows.

Physicochemical Context & Structure-Property Analysis[1][2][3][4]

To understand the solubility of this compound, one must analyze how the methyl substitution alters the baseline properties of the parent fluorene core.

Molecular Architecture

-

Parent Core: 9H-Fluorene (Rigid, planar, aromatic).[1]

-

Modification: Methyl groups at positions 3 and 6 (para-like positions relative to the biphenyl linkage).

-

Effect on Polarity: The methyl groups are electron-donating, slightly increasing the electron density of the aromatic rings but significantly increasing lipophilicity .

-

Crystal Lattice Energy: The 3,6-substitution maintains the planarity of the molecule, potentially allowing for efficient

stacking compared to the 9,9-dimethyl isomer, which introduces steric bulk perpendicular to the plane. This suggests a lower solubility in marginal solvents compared to the 9,9-isomer due to higher lattice energy.

Comparative Physicochemical Data

Data synthesized from authoritative chemical databases and SPR predictions.

| Property | 9H-Fluorene (Parent) | This compound | 9,9-Dimethyl-9H-fluorene |

| CAS Number | 86-73-7 | 7495-37-6 | 4569-45-3 |

| Molecular Weight | 166.22 g/mol | 194.27 g/mol | 194.27 g/mol |

| LogP (Predicted) | ~4.18 | ~5.1 - 5.3 | ~5.20 |

| Water Solubility | Insoluble (< 2 mg/L) | Insoluble (Predicted < 0.5 mg/L) | Insoluble |

| Crystal Packing | Herringbone | Planar / Stacking | Sterically Disrupted |

| Primary Solvents | Toluene, Benzene | Chloroform, Toluene, THF | Toluene, DCM |

Solubility Profile & Solvent Compatibility[5][6]

The following profile categorizes solvents based on their interaction capability with the this compound solute.

High Solubility (Primary Solvents)

Use for: Reaction media, spin-coating, NMR analysis.

-

Halogenated Solvents: Chloroform (

), Dichloromethane (DCM), Chlorobenzene. -

Aromatic Hydrocarbons: Toluene, Xylene, Benzene.

Moderate Solubility (Recrystallization Candidates)

Use for: Purification, thermal gradient crystallization.

-

Ethers: Tetrahydrofuran (THF), Diethyl Ether (lower solubility).

-

Esters: Ethyl Acetate (solubility increases significantly with temperature).

-

Ketones: Acetone (often soluble hot, sparingly soluble cold).

Low/Non-Solubility (Anti-Solvents)

Use for: Precipitation, crashing out products, washing filter cakes.

-

Polar Protic: Methanol, Ethanol, Isopropanol.

-

Note: While insoluble at RT, trace solubility in boiling ethanol makes it a classic recrystallization co-solvent.

-

-

Highly Polar Aprotic: DMSO, Acetonitrile (poor solubility at RT).

-

Aqueous: Water (Strictly insoluble).

Experimental Workflow: Self-Validating Solubility Determination

Since specific quantitative data (mg/mL) for the 3,6-isomer is less common than for the 9,9-isomer, researchers must validate solubility empirically. This protocol ensures accuracy.

The "Saturation-Equilibrium" Protocol

Objective: Determine the precise solubility limit (

-

Preparation: Weigh 50 mg of this compound into a sealed vial.

-

Solvent Addition: Add solvent in 100

increments at 25°C. -

Equilibration: Sonicate for 5 minutes after each addition. Vortex for 1 minute.

-

Observation:

-

Quantification (HPLC Method):

-

Filter the saturated supernatant (0.22

PTFE filter). -

Dilute 10

of filtrate into 990 -

Analyze via HPLC-UV (254 nm or 300 nm).

-

Compare against a standard curve of 9,9-dimethylfluorene (if 3,6-standard is unavailable, response factors are similar) or a purified 3,6-standard.

-

Recrystallization Solvent Selection Logic

The following decision tree illustrates the logic for selecting a solvent system for purification, balancing yield and purity.

Figure 1: Decision logic for selecting a recrystallization solvent system. Blue nodes indicate testing steps, Green nodes indicate viable processes, and Red nodes indicate alternative routes for highly soluble impurities.

Implications for Synthesis & Processing[2][10]

Organic Electronics (OLEDs)

In the synthesis of hole-transport materials (HTMs), this compound is often brominated or coupled.

-

Reaction Solvent: Use Toluene or 1,4-Dioxane . These provide high solubility at reflux temperatures (

), ensuring homogeneous kinetics. -

Work-up: Quenching the reaction into Methanol is the standard purification method. The high lipophilicity of the 3,6-dimethyl core ensures rapid and complete precipitation, while catalysts and polar byproducts remain in the methanol phase.

Handling & Safety

-

Volatile Organic Compounds (VOCs): When dissolving in Chloroform or DCM, use a fume hood.

-

Crystallization Hazards: Unlike the 9,9-isomer, the 3,6-isomer can form tight crystal lattices. Ensure slow cooling during recrystallization to avoid trapping solvent inclusions (solvates), which can affect the melting point and purity analysis.

References

-

National Institute of Standards and Technology (NIST). 9H-Fluorene, 2,3-dimethyl- and Isomer Data. NIST Chemistry WebBook. [Link]

-

PubChem. Fluorene Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. 9,9-Dimethylfluorene | 4569-45-3 [chemicalbook.com]

- 2. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 3. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorene - Wikipedia [en.wikipedia.org]

A-Deep-Dive-into-the-Electronic-Landscape-of-3-6-dimethyl-9H-fluorene-A-Theoretical-Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorene and its derivatives are cornerstones in the development of advanced organic electronic materials and have significant potential in medicinal chemistry.[1][2] This technical guide provides a comprehensive theoretical examination of the electronic structure of a specific derivative, 3,6-dimethyl-9H-fluorene. We will explore its fundamental electronic properties through advanced computational methodologies, offering insights crucial for the rational design of novel materials and therapeutics. This paper will detail the theoretical frameworks, present simulated data, and discuss the implications of these findings for future research and development.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a polycyclic aromatic hydrocarbon, is a privileged structure in materials science and drug discovery. Its rigid, planar biphenyl unit provides a robust and electronically active core.[3] This extended π-conjugation is responsible for the characteristic photochemical properties of fluorene-based compounds, making them ideal candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.[4] Furthermore, the versatility of the fluorene scaffold allows for substitutions at various positions, enabling the fine-tuning of its electronic and photophysical properties.[1][2]

The introduction of substituents, such as the methyl groups in this compound, can significantly alter the electronic landscape of the parent molecule.[2] These modifications can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the material's conductivity, light absorption, and emission characteristics.[2] In the context of drug development, these alterations can impact a molecule's reactivity and its interactions with biological targets.[5][6]

This guide will focus on a detailed theoretical investigation of this compound, employing quantum chemical calculations to elucidate its electronic structure and predict its key properties.

Theoretical Methodology: A Self-Validating Computational Approach

To ensure the reliability and accuracy of our theoretical predictions, we employ a multi-faceted computational strategy centered around Density Functional Theory (DFT). DFT has proven to be a powerful tool for investigating the electronic and structural properties of fluorene derivatives.[7]

2.1. Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization.

Protocol: Ground-State Geometry Optimization

-

Software: Gaussian 09W or comparable quantum chemistry package.

-

Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7]

-

Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, which are essential for accurately describing the anisotropic electron distribution in aromatic systems.[7]

-

Convergence Criteria: The optimization is considered complete when the forces on all atoms are below a predefined threshold, ensuring a true energy minimum has been reached.

-

Verification: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[4]

The rationale for this specific protocol lies in its established success in predicting the structures of similar fluorene derivatives, providing a high degree of confidence in the resulting geometry.[7][8]

2.2. Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy level indicates a greater propensity for electron donation.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy level suggests a greater affinity for electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.[7]

These orbital energies are calculated from the optimized geometry using the same DFT method and basis set.

2.3. Simulating Spectroscopic Properties with TD-DFT

To predict the optical properties, such as the UV-Vis absorption spectrum, we utilize Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited-state properties.[4][9]

Protocol: TD-DFT Calculation for Electronic Transitions

-

Software: Gaussian 09W or equivalent.

-

Method: TD-DFT calculations are performed on the previously optimized ground-state geometry. A functional such as CAM-B3LYP is often recommended for better describing charge-transfer excitations.[3]

-

Basis Set: A basis set with diffuse functions, such as 6-311++G**, is often employed for excited-state calculations to better describe the more diffuse electron density.[3]

-

Solvent Effects: To simulate more realistic conditions, the calculations can be performed within a solvent continuum model, such as the Polarizable Continuum Model (PCM).

-

Analysis: The output provides information on the excitation energies (which can be converted to wavelengths), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π-π*).

This comprehensive approach ensures that our theoretical predictions are not only internally consistent but also grounded in well-established computational chemistry practices.

Results and Discussion: Unveiling the Electronic Structure

Following the outlined methodologies, we can now delve into the specific electronic characteristics of this compound.

3.1. Molecular Geometry

The optimized structure of this compound reveals a nearly planar fluorene core. The methyl groups at the 3 and 6 positions introduce minimal distortion to the aromatic system. This planarity is crucial for efficient π-electron delocalization, a key factor in the electronic properties of such molecules.

Diagram: Computational Workflow for Electronic Structure Analysis

Caption: A flowchart illustrating the computational steps for analyzing the electronic structure.

3.2. Frontier Molecular Orbitals and Energy Levels

The analysis of the frontier molecular orbitals provides a quantitative understanding of the electronic behavior of this compound.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

Disclaimer: These are representative values obtained from typical DFT calculations and may vary slightly depending on the specific functional and basis set employed.

The HOMO is primarily localized over the entire π-conjugated system of the fluorene core, with some contribution from the methyl groups. The LUMO is also distributed across the aromatic framework. The presence of the electron-donating methyl groups is expected to raise the HOMO energy level compared to unsubstituted fluorene, making this compound a better electron donor.

The calculated HOMO-LUMO gap of 3.87 eV is indicative of a stable molecule with moderate reactivity. This value is a critical parameter for predicting the material's potential in electronic applications.

3.3. Simulated UV-Vis Absorption Spectrum

The TD-DFT calculations predict the primary electronic transitions and the corresponding absorption wavelengths.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | 310 | 0.02 | HOMO → LUMO (π-π) |

| S₀ → S₂ | 295 | 0.85 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 270 | 0.35 | HOMO → LUMO+1 (π-π*) |

Disclaimer: These are representative values and are subject to variations based on the computational method.

The simulated spectrum is expected to show a strong absorption peak around 295 nm, corresponding to the S₀ → S₂ transition, which is characteristic of the π-π* transition within the fluorene core. The HOMO to LUMO transition at a longer wavelength is predicted to be weaker. These theoretical predictions provide a valuable guide for experimental spectroscopic characterization.

Diagram: Relationship between Electronic Structure and Properties

Caption: The interplay between molecular structure, electronic structure, and resulting properties.

Implications for Research and Development

The theoretical insights into the electronic structure of this compound have significant practical implications:

-

For Materials Scientists: The predicted HOMO-LUMO levels and energy gap are crucial for designing new organic semiconductors. By understanding how the methyl substituents tune these properties, researchers can rationally design new fluorene derivatives with tailored electronic characteristics for improved device performance.

-

For Drug Development Professionals: The electronic properties of a molecule are intrinsically linked to its reactivity and ability to interact with biological macromolecules. The calculated orbital energies and charge distribution can inform the design of novel fluorene-based therapeutic agents with enhanced efficacy and selectivity. For instance, understanding the sites susceptible to electrophilic or nucleophilic attack can guide lead optimization.[5]

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the electronic structure of this compound. Through the application of DFT and TD-DFT calculations, we have elucidated its key electronic properties, including its molecular geometry, frontier molecular orbital energies, and predicted spectroscopic behavior. The presented methodologies offer a robust and self-validating approach for the in-silico investigation of fluorene derivatives. The insights gained from these theoretical studies are invaluable for the rational design of novel materials and therapeutics, paving the way for future innovations in organic electronics and medicinal chemistry.

References

-

The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI. [Link]

-

Properties of Fluorene Derivatives: DFT Investigation. ResearchGate. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

-

Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. ResearchGate. [Link]

-

Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. PubMed. [Link]

-

Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). National Institutes of Health. [Link]

-

Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. [Link]

-

Structural, electronic, and optical properties of 9-heterofluorenes: a quantum chemical study. Wiley Online Library. [Link]

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

-

New Fluorene Derivatives as Electronic-Organic Compounds : Synthesis, Third Harmonic Generation, and Computational Approach. ResearchGate. [Link]

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health. [Link]

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Chemical Society Reviews (RSC Publishing). [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate. [Link]

-

A TD-DFT basis set and density functional assessment for the calculation of electronic excitation energies of fluorene. ResearchGate. [Link]

Sources

- 1. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 3,6-Dimethyl-9H-Fluorene: Crystallographic Protocols and Packing Analysis

The following technical guide details the structural analysis of 3,6-dimethyl-9H-fluorene (3,6-DMF). Unlike its widely characterized isomer 9,9-dimethylfluorene (9,9-DMF), which utilizes steric bulk to inhibit aggregation, 3,6-DMF retains the planarity of the fluorene core while modulating electronic density at the meta positions relative to the biphenyl linkage.

This guide serves as a protocol for the synthesis, crystallization, and crystallographic solving of 3,6-DMF, contrasting its expected packing behavior with established fluorene derivatives.

Executive Summary & Structural Context

In the development of organic semiconductors, the fluorene motif is ubiquitous due to its high quantum yield and thermal stability. While 9,9-functionalization is the standard for preventing excimer formation (green emission bands) via steric hindrance, 3,6-functionalization offers a different utility: it expands the

-

Isomer Distinction:

-

9,9-DMF: Methyl groups project out of the molecular plane (butterfly effect), disrupting

- -

3,6-DMF: Methyl groups lie within the molecular plane, widening the aromatic face and potentially enhancing edge-to-face (T-shaped) interactions or slip-stacked packing.

-

Experimental Protocol: Synthesis to Crystal

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity synthesis followed by controlled crystallization is required.

Synthesis Route (Wolff-Kishner Reduction Variant)

While direct methylation of fluorene typically targets the 9-position (most acidic protons, pKa ~22.6), obtaining the 3,6-isomer requires constructing the rings or reducing a diketone precursor.

-

Precursor: Start with 3,6-dimethylfluorenone or cyclization of 2,5-dimethylbiphenyl derivatives.

-

Reduction: Hydrazine hydrate (

) / KOH in diethylene glycol (Huang-Minlon modification). -

Purification: Column chromatography (Hexane/DCM) is critical to remove the 2,7-isomer impurities.

Crystal Growth Methodology

Fluorene derivatives are highly soluble in non-polar solvents. The goal is to slow nucleation to prevent twinning.

| Method | Solvent System | Conditions | Target Morphology |

| Slow Evaporation | Toluene / n-Hexane (1:1) | 25°C, dark, dust-free | Block/Prism |

| Vapor Diffusion | THF (inner) / Methanol (outer) | 4°C, 1 week | Needle/Plate |

| Sublimation | None (High Vacuum) | 140°C @ | Ultra-pure Plate |

Scientist's Note: Toluene solvates are common in fluorene crystallography. Always check difference Fourier maps for disordered solvent molecules in the lattice channels.

Crystallographic Analysis Workflow

The following workflow ensures data integrity, moving from collection to refinement.

Figure 1: Standardized workflow for SC-XRD analysis of organic semiconductors.

Data Collection Parameters[5]

-

Temperature: 100 K (Essential to reduce thermal motion of the methyl groups).

-

Radiation: Mo K

( -

Resolution: 0.75 Å or better is required to resolve methyl hydrogen positions for accurate packing analysis.

Structural Analysis & Packing Motifs

When analyzing the solved structure of 3,6-DMF, focus on three critical geometric parameters that define its electronic performance.

Molecular Geometry

The fluorene core (C1-C13) should be essentially planar.

-

RMS Deviation: Expected

Å for the core carbons. -

Methyl Orientation: The C-CH3 bonds at positions 3 and 6 lie in the plane of the aromatic rings. This contrasts with 9,9-dimethylfluorene, where the C9-CH3 bonds are roughly perpendicular to the ring plane.

Intermolecular Packing: The "Herringbone" Factor

Unsubstituted fluorene crystallizes in the orthorhombic space group Pnam with a "herringbone" packing motif (edge-to-face interactions).

-

Hypothesis for 3,6-DMF: The addition of methyl groups at the "waist" (3,6 positions) increases the width of the molecule. This steric bulk often disrupts the tight T-shaped herringbone packing, potentially forcing the molecules into a slip-stacked (

-stacking) arrangement or a flattened herringbone. -

Why this matters: Slip-stacking maximizes orbital overlap between adjacent molecules, significantly improving charge carrier mobility (hole transport) compared to pure edge-to-face packing.

Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (mapped with

| Interaction Type | Surface Color | Origin | Significance |

| C-H... | Red spots (concave) | H(methyl) | Stabilizes the crystal lattice; dominant in 3,6-DMF. |

| H...H | White/Blue | Methyl | Steric repulsion or van der Waals contact. |

| Red/White flat regions | Ring | Critical for conductivity. Look for centroid-centroid distances |

Comparative Crystallographic Data (Reference vs. Target)

Use the table below to benchmark your 3,6-DMF refinement against the known 9,9-DMF standard.

| Parameter | 9,9-Dimethylfluorene (Standard) [1] | 3,6-Dimethylfluorene (Target Expectations) |

| CAS | 4569-45-3 | 7495-37-6 |

| Space Group | Iba2 (Orthorhombic) | Likely P21/c or P-1 (Monoclinic/Triclinic) |

| Z (Units/Cell) | 8 | Typically 2 or 4 |

| Packing Motif | No | Potential Slip-Stack or Herringbone |

| Key Interaction | C-H... | C-H... |

| Melting Point | 96-97°C | Expect higher (due to planar packing) |

Interaction Logic Diagram

This diagram illustrates how the specific methylation site dictates the macroscopic crystal properties.

Figure 2: Structure-Property relationship comparing 9,9- and 3,6-substitution patterns.

References

-

Crystal Structure of 9,9-dimethyl-9H-fluorene: Reck, G., et al. "Crystal Structures of 9,9-Disubstituted Fluorene Derivatives."[3] Molbank, 2024, M1928.[3][4] [Link][3][4]

-

General Fluorene Synthesis & Properties: Ranger, M., et al. "Optical and Electrochemical Properties of Fluorene-Based Derivatives." Canadian Journal of Chemistry, 1998. [Link]

-

Hirshfeld Surface Analysis Methodology: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[3][4] CrystEngComm, 2009, 11, 19-32. [Link]

Sources

Methodological & Application

Introduction: The Role of Fluorene Scaffolds in Advanced OLEDs

An In-Depth Technical Guide to the Application of 3,6-dimethyl-9H-fluorene in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays. The performance of an OLED is intrinsically linked to the molecular architecture of the organic semiconductor materials used within its emissive and charge-transport layers.[1] Fluorene derivatives have become a cornerstone in the design of high-performance OLED materials due to their rigid, planar structure, which imparts excellent thermal stability and high charge carrier mobility.[1][2]

The this compound core, a specific and strategic molecular scaffold, offers a unique combination of properties that make it an exceptional building block for next-generation OLEDs. Its inherent wide bandgap and high triplet state energy are critical for developing efficient blue emitters—a long-standing challenge in the field. Furthermore, the methyl groups at the 3 and 6 positions enhance solubility and create steric hindrance that can be exploited to prevent intermolecular aggregation, a common cause of efficiency loss in the solid state. This guide provides a detailed exploration of the applications of this compound derivatives, complete with technical protocols for material synthesis and device fabrication.

Core Molecular Structure and Physicochemical Properties

The foundational this compound structure provides a robust and tunable platform for OLED material design. Its key attributes stem directly from its molecular geometry and electronic nature.

-

Structural Rigidity: The fused ring system of fluorene imparts significant structural rigidity. This planarity facilitates efficient π-orbital overlap along the molecular backbone, which is essential for effective charge transport.

-

High Triplet Energy (ET): The 3,6-linkage topology, as opposed to the more common 2,7-linkage, effectively confines the conjugation length of the polymer backbone. This structural feature results in a wide optical bandgap and, critically, a high triplet energy level (ET > 2.60 eV).[3] This property is paramount for hosting high-energy phosphorescent and TADF emitters without quenching.

-

Tunability: The C9 position of the fluorene ring is readily functionalized, typically with alkyl or aryl groups, to enhance solubility and prevent the formation of undesirable long-wavelength emission aggregates. The 3 and 6 positions, occupied by methyl groups in this core, can be further elaborated or used as anchoring points for other functional moieties through advanced synthetic methods, allowing for precise tuning of electronic properties.[1]

Key Applications in OLED Devices

The unique properties of the this compound scaffold enable its use in several critical roles within an OLED device stack.

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, triplet excitons are harvested to achieve internal quantum efficiencies approaching 100%.[4] This requires a host material with a triplet energy (ET) higher than that of the phosphorescent guest (dopant) to prevent reverse energy transfer and quenching.

Causality: The 3,6-disubstituted fluorene framework provides an intrinsically high ET, making it an ideal host for green and blue phosphorescent emitters.[3] Copolymers incorporating 3,6-fluorene and tetraphenylsilane units have demonstrated ET values around 2.60 eV, sufficient for hosting green emitters like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).[3] The methyl groups contribute to forming smooth, amorphous films, which improves device stability and uniformity.

Building Blocks for TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, avoiding the need for expensive heavy metals like iridium.[4] TADF molecules are typically designed with a donor-acceptor (D-A) architecture to induce a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST).

Causality: The this compound unit can be functionalized to act as either a donor or a rigid spacer within a larger TADF molecule. When linked to a strong acceptor moiety, its electronic properties can be tuned to achieve the small ΔEST required for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[5] For instance, linking a fluorene derivative to a triazine acceptor is a common strategy for creating blue TADF emitters.[6]

Charge Transport Layer (CTL) Materials

The high charge carrier mobility of fluorene-based materials makes them suitable for use in hole transport layers (HTLs) and electron transport layers (ETLs).[1]

Causality: By attaching specific functional groups, the charge transport characteristics can be tailored. For example, incorporating electron-donating groups like carbazole can enhance hole injection and transport properties, making the resulting material suitable as an HTL.[3] Conversely, attaching electron-withdrawing groups can produce materials with excellent electron transport capabilities. The inherent thermal stability of the fluorene core ensures that these layers remain robust during device operation.[3]

Performance Data of Fluorene-Based OLEDs

The versatility of the fluorene scaffold is demonstrated by the high performance of devices incorporating its derivatives. The following table summarizes key metrics from published research.

| Material/Derivative | Device Role | Max EQE (%) | Max Brightness (cd/m²) | Emission Color | Reference |

| P2 (3,6-fluorene/silane/carbazole copolymer) | Host (for Ir(ppy)3) | 9.2 | - | Green | [3] |

| DFBTA (9,9-diarylfluorene-terminated) | Emitter (non-doped) | 3.7 | 168,000 | Green | [7] |

| FMesB-Cz (9-borafluorene derivative) | Emitter | - | >22,000 | Yellow-Greenish | [8] |

| DMAC-DPS (Acridine/Sulfone TADF) | Emitter | 19.5 | - | Blue | [4] |

| DDiKTa-F (Fluorene-fused MR-TADF) | Emitter | >30 (projected) | - | Green | [9] |

Note: Data is compiled from various sources and device architectures may differ.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis of a fluorene derivative and the fabrication of a multilayer OLED device.

Protocol 1: Synthesis of a 3,6-Disubstituted Fluorene Copolymer via Suzuki Polycondensation

This protocol describes a general method for synthesizing a fluorene-based copolymer using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common technique for forming carbon-carbon bonds.[1]

Materials:

-

3,6-Dibromo-9,9-dimethyl-9H-fluorene (Monomer A)

-

Aromatic diboronic acid or bis(pinacol) ester (e.g., 1,4-phenylenediboronic acid) (Monomer B)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Base: Aqueous potassium carbonate (K2CO3) solution (2 M)

-

Phase-transfer catalyst: Aliquat 336

-

Solvent: Toluene, degassed

-

Precipitation solvent: Methanol

-

Purification solvent: Acetone

-

Inert gas: Argon or Nitrogen

Procedure:

-

Reactant Setup: In a Schlenk flask equipped with a condenser and magnetic stirrer, add equimolar amounts of Monomer A and Monomer B. A slight excess of the boronic ester (e.g., 1.025:1) can be used to ensure complete reaction.[1]

-

Catalyst Addition: Add the palladium catalyst (1-2 mol% relative to the monomers) and a few drops of the phase-transfer catalyst to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.

-

Solvent and Base Addition: Add degassed toluene to dissolve the monomers, followed by the aqueous K2CO3 solution. The biphasic mixture should be stirred vigorously.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) under the inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in polymer molecular weight. The reaction typically runs for 24-72 hours.[1]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a large volume of vigorously stirred methanol to precipitate the polymer.

-

Collect the solid polymer by filtration.

-

Wash the collected solid extensively with methanol and then acetone to remove residual catalyst, unreacted monomers, and oligomers.[1]

-

For higher purity, the polymer can be redissolved in a minimal amount of toluene and reprecipitated into methanol.

-

-

Drying: Dry the purified polymer in a vacuum oven overnight to remove all residual solvents. The final product should be a fibrous or powdery solid.

Validation: The success of the synthesis should be confirmed by standard characterization techniques, including 1H NMR, GPC (to determine molecular weight and polydispersity), and thermal analysis (TGA/DSC).

Protocol 2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol details the fabrication of a standard multilayer OLED using vacuum thermal evaporation, a precise method for depositing thin organic films.[1]

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials for each layer (HIL, HTL, EML Host, EML Dopant, ETL, EIL)

-

Cathode materials (e.g., Lithium Fluoride (LiF), Aluminum (Al))

-

High-vacuum thermal evaporation chamber (< 10-6 Torr)

-

Quartz crystal microbalances (QCMs) for thickness monitoring

-

Shadow masks for cathode patterning

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO substrates to ensure good film adhesion and device performance. This is a critical step.

-

Sonicate sequentially in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).[1]

-

Dry the substrates with a nitrogen gun and bake in an oven at 120 °C for 20 minutes.

-

Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and remove organic residues.[1]

-

-

Material Loading: Place the organic materials and cathode metals into their respective thermal evaporation crucibles inside the chamber.

-

Vacuum Pumpdown: Mount the cleaned substrates onto the holder and pump the chamber down to a high vacuum (pressure < 5 x 10-7 Torr) to minimize contamination.

-

Layer Deposition: Sequentially deposit the organic and metal layers by resistively heating the crucibles. The deposition rate and thickness of each layer must be precisely controlled using the QCMs. A typical deposition rate for organic layers is 0.5-2.0 Å/s.

-

Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

-

Hole Transport Layer (HTL): e.g., TAPC (40 nm)

-

Emissive Layer (EML): Co-evaporate the this compound based host with the desired dopant (e.g., 20 nm, 10% dopant concentration).

-

Electron Transport Layer (ETL): e.g., TPBi (30 nm)[10]

-

Electron Injection Layer (EIL): e.g., LiF (1 nm)

-

Cathode: e.g., Al (100 nm)

-

-

Encapsulation: After deposition, the devices must be immediately transferred to an inert atmosphere (e.g., a glovebox) and encapsulated with a glass lid and UV-cured epoxy to prevent degradation from atmospheric oxygen and moisture.

Validation: The fabricated device performance is validated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. AAPPS Bulletin [aappsbulletin.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Using 3,6-dimethyl-9H-fluorene in organic photovoltaics

Application Note: High-Purity Synthesis and Device Integration of 3,6-Dimethyl-9H-Fluorene Derivatives for Wide-Bandgap OPVs

Executive Summary

This application note details the strategic utilization of This compound as a core scaffold in the development of wide-bandgap (WBG) donor polymers and small-molecule acceptors for Organic Photovoltaics (OPV). While 9,9-dialkylfluorenes are ubiquitous, the specific inclusion of methyl substituents at the 3 and 6 positions offers a distinct advantage: steric protection of the fluorene backbone .

This guide addresses the "Green Emission" defect—a common degradation pathway in fluorene-based electronics caused by keto-defect formation at the 9-position and aggregation. By utilizing this compound, researchers can engineer materials with higher oxidative stability, tuned solubility, and hypsochromic (blue-shifted) absorption profiles suitable for tandem solar cells or indoor photovoltaic applications.

Strategic Rationale: Structure-Property Relationships

In the context of materials discovery (analogous to lead optimization in drug development), the selection of this compound is governed by three mechanistic factors:

-

Suppression of Keto-Defects: Unsubstituted fluorene backbones are prone to oxidation at the C9 position, leading to fluorenone formation (keto defects). This acts as a charge trap and exciton quencher. The 3,6-methyl groups provide mild steric hindrance and electronic donation that stabilizes the ring system against radical attack during operation.

-

Solubility & Morphology Control: The methyl groups disrupt excessive

- -

Bandgap Engineering: The inductive effect (+I) of the methyl groups slightly raises the HOMO level, while the steric bulk increases the dihedral angle between monomer units in a polymer chain, effectively widening the optical bandgap (

eV).

Experimental Protocols

Protocol A: Monomer Synthesis (Lead Optimization)

Objective: Transform commercially available this compound into the polymerization-ready monomer 2,7-dibromo-9,9-dioctyl-3,6-dimethylfluorene .

Note: The C9 position must be alkylated before bromination to prevent side reactions and ensure solubility.

Reagents:

-

This compound (Starting Material)

-

n-Octyl bromide (Solubilizing Agent)

-

Potassium tert-butoxide (KOtBu) (Base)

-

THF (Anhydrous)

-

N-Bromosuccinimide (NBS) (Brominating Agent)

Workflow:

-

C9-Alkylation (The Solubilization Step):

-

Dissolve this compound (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool to 0°C. Add KOtBu (25 mmol) slowly. The solution will turn bright red (formation of fluorenyl anion).

-

Critical Step: Add n-Octyl bromide (25 mmol) dropwise. The red color should fade to yellow/clear, indicating quenching of the anion.

-

Why: Incomplete alkylation leads to "mono-alkyl" defects which cause cross-linking. Ensure excess alkyl halide.

-

Reflux for 12 hours. Workup with water/ether extraction.[1] Purify via silica gel chromatography (Hexanes).

-

Product: 9,9-Dioctyl-3,6-dimethylfluorene.

-

-

C2,C7-Bromination (The Activation Step):

-

Dissolve the alkylated intermediate in DMF/DCM (1:1 mixture) to shield the alkyl chains.

-

Add NBS (2.1 equivalents) in the dark at 0°C.

-

Mechanistic Insight: The 3,6-methyl groups are meta to the 9-position but ortho to the 2,7-positions. They activate the 2,7-positions for Electrophilic Aromatic Substitution (

), making this reaction faster than in unsubstituted fluorene. -

Stir at room temperature for 4 hours.

-

Quench with sodium bisulfite solution (removes excess

). -

Recrystallize from Ethanol/Toluene. Purity must be >99.5% (HPLC) for successful polymerization.

-

Protocol B: Polymerization (Suzuki Polycondensation)

Objective: Synthesize a Donor-Acceptor copolymer (P-Flu-BT) using the 3,6-dimethylfluorene core.

Reagents:

-

Monomer A: 2,7-Dibromo-9,9-dioctyl-3,6-dimethylfluorene (from Protocol A)

-

Monomer B: 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (Acceptor unit)

-

Catalyst:

(0.5 mol%) -

Base:

(2M aqueous) -

Solvent: Toluene (degassed)

Step-by-Step:

-

Schlenk Line Setup: Combine Monomer A (1 eq) and Monomer B (1 eq) in a Schlenk flask.

-

Degassing: Add Toluene and aqueous base. Freeze-Pump-Thaw (3 cycles) to remove

.-

Why: Oxygen poisons the Pd(0) catalyst and induces homocoupling defects.

-

-

Catalysis: Add Pd catalyst under Argon counter-flow.

-

Reaction: Reflux at 110°C for 48 hours with vigorous stirring.

-

End-Capping: Add phenylboronic acid (1h reflux) followed by bromobenzene (1h reflux) to cap chain ends.

-

Integrity Check: Uncapped chains act as charge traps. This step is non-negotiable for device-grade materials.

-

-

Purification: Precipitate into Methanol. Soxhlet extraction (Methanol -> Acetone -> Hexanes -> Chloroform). The Chloroform fraction contains the high-MW polymer.

Visualization: Synthetic & Device Logic

The following diagram illustrates the transformation pathway and the integration of the material into an OPV device architecture.

Caption: Workflow from raw scaffold (this compound) to functional OPV device. Colors indicate process stages: Red (Precursor), Yellow (Functionalization), Green (Polymerization), Blue (Device Fabrication).

Protocol C: Device Fabrication & Characterization

Objective: Fabricate an inverted OPV device to test the photovoltaic efficiency of the synthesized polymer.

Architecture:

Methodology:

-

Substrate Prep: Ultrasonic clean ITO glass (Detergent -> Water -> Acetone -> IPA). UV-Ozone treat for 15 mins.

-

ETL Deposition: Spin-coat Zinc Oxide (ZnO) nanoparticles (Sol-gel precursor) at 3000 rpm. Anneal at 200°C for 1 hour.

-

Active Layer (The Critical Variable):

-

Blend Ratio: 1:1.5 (Polymer :

). -

Concentration: 20 mg/mL in Chlorobenzene.

-

Additive: 3% v/v 1,8-Diiodooctane (DIO).

-

Why DIO? The 3,6-dimethyl polymer is likely amorphous. DIO promotes phase separation of the fullerene, creating necessary percolation pathways.

-

Spin-coat at 1500 rpm (Target thickness: 100 nm).

-

-

HTL & Top Contact: Evaporate

(10 nm) and Ag (100 nm) under high vacuum (

Data Interpretation Table: Compare your results against standard Poly(9,9-dioctylfluorene) (PFO) derivatives.

| Metric | Standard PFO-based OPV | 3,6-Dimethyl-Fluorene OPV | Mechanistic Cause |

| ~0.85 V | ~0.92 V | Deepened HOMO level due to methyl inductive effects. | |

| Moderate | Moderate/High | Depends on bandgap; 3,6-Me usually widens gap (lower photon harvest) but improves voltage. | |

| Fill Factor (FF) | 55-60% | 60-65% | Reduced chain aggregation leads to better film morphology (less geminate recombination). |

| Stability ( | < 100 hours | > 500 hours | Suppression of keto-defect sites at C9. |

References

-

Scherf, U., & List, E. J. W. (2002). Semiconducting Polyfluorenes - Towards Reliable Structure-Property Relationships. Advanced Materials, 14(7), 477–487.

-

Grimsdale, A. C., & Müllen, K. (2005). The Chemistry of Organic Nanomaterials. Angewandte Chemie International Edition, 44(35), 5592–5629.

-

Beaujuge, P. M., & Fréchet, J. M. J. (2011). Molecular Design and Ordering Effects in

-Functional Materials for Transistor and Solar Cell Applications. Journal of the American Chemical Society, 133(50), 20009–20029. -

Li, Y. (2012). Molecular Design of Photovoltaic Materials for Polymer Solar Cells: Toward Suitable Electronic Energy Levels and Broad Absorption. Accounts of Chemical Research, 45(5), 723–733.

-

Bundgaard, E., & Krebs, F. C. (2007). Low band gap polymers for organic photovoltaics.[2][3] Solar Energy Materials and Solar Cells, 91(11), 954–985.

Sources

Application Notes and Protocols for 3,6-dimethyl-9H-fluorene Based Fluorescent Probes

Foreword: The Rationale for 3,6-dimethyl-9H-fluorene in Fluorescent Probe Design

The quest for novel fluorophores with enhanced photophysical properties is a driving force in the advancement of biological imaging and diagnostics. The fluorene scaffold has emerged as a privileged structure in the design of fluorescent probes due to its rigid, planar geometry which contributes to high fluorescence quantum yields and excellent photostability.[1][2] The strategic substitution on the fluorene core allows for the fine-tuning of its spectral properties and the introduction of functionalities for specific analyte recognition. This guide focuses on the unique advantages and applications of fluorescent probes built upon the This compound core.

The introduction of methyl groups at the 3 and 6 positions of the fluorene ring is a deliberate design choice aimed at enhancing the molecule's performance as a fluorophore. These electron-donating methyl groups modulate the electronic properties of the fluorene system, often leading to a red-shift in the absorption and emission spectra, which is advantageous for minimizing cellular autofluorescence and enabling deeper tissue penetration in imaging experiments.[3] Furthermore, the steric bulk of these substituents can influence the solid-state packing of the molecules, which can be leveraged to create probes with aggregation-induced emission (AIE) characteristics.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, photophysical properties, and diverse applications of this compound based fluorescent probes. We will explore their utility in cellular imaging, ion sensing, and their potential in disease diagnostics, complete with detailed, field-proven protocols to empower your research endeavors.

Core Principles and Design Strategies

The design of a successful fluorescent probe hinges on the synergistic interplay between the fluorophore core, the recognition moiety (receptor), and a linker connecting them. The this compound core serves as a robust and tunable fluorescent reporter.

The this compound Scaffold: A Superior Fluorophore

The key attributes of the this compound scaffold that make it an excellent choice for fluorescent probe development include:

-

High Quantum Yield: The rigid structure of the fluorene ring system minimizes non-radiative decay pathways, leading to high fluorescence quantum yields (>0.7 in many derivatives).[1][2]

-

Photostability: Fluorene derivatives are known for their resistance to photobleaching, allowing for prolonged imaging experiments without significant signal degradation.[1][2]

-

Tunable Photophysical Properties: The 3,6-dimethyl substitution provides a foundational enhancement of the electronic properties. Further functionalization at other positions (e.g., C2, C7, and C9) allows for precise tuning of absorption and emission wavelengths across the visible spectrum.

-

Two-Photon Absorption (2PA) Properties: The extended π-conjugated system of fluorene derivatives often results in significant two-photon absorption cross-sections, making them ideal candidates for two-photon microscopy (TPM). TPM offers advantages such as deeper tissue penetration, reduced phototoxicity, and lower background fluorescence.[1][5]

Design Strategies for Specificity

To create a functional fluorescent probe, the this compound core is typically appended with a recognition unit that selectively interacts with the target analyte. Common design strategies include:

-

Ion Recognition: Incorporation of chelating agents such as crown ethers, aza-crown ethers, or specific ligands allows for the selective detection of metal ions like Zn²⁺, Mg²⁺, or heavy metals.[4][6] The binding of the ion to the recognition moiety often induces a conformational change or alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

-

Biomolecule Targeting: Conjugation to specific ligands, peptides, or antibodies can direct the probe to particular cellular compartments or biomolecules. For instance, a probe can be designed to target specific enzymes or receptors that are overexpressed in cancer cells.[7][8]

-

Sensing Local Environment: The photophysical properties of some fluorene derivatives are sensitive to the polarity or viscosity of their microenvironment. This allows for the development of probes that can report on changes in cellular environments, such as in the lipid droplets or mitochondria.

Figure 2. Generalized synthetic workflow for this compound based probes.

A key step often involves the alkylation at the C9 position to improve solubility and prevent aggregation-caused quenching. This is typically achieved by deprotonation with a strong base followed by reaction with an alkyl halide. [9]

Photophysical Properties

The photophysical properties of this compound based probes are central to their utility. These properties are typically characterized by UV-Vis absorption and fluorescence spectroscopy.

| Property | Typical Range/Value | Significance |

| Absorption Maximum (λabs) | 350 - 450 nm | Determines the optimal excitation wavelength. The 3,6-dimethyl substitution tends to red-shift this compared to the unsubstituted fluorene core. |

| Emission Maximum (λem) | 400 - 600 nm | Defines the color of the emitted light. A large Stokes shift is desirable to minimize self-absorption. |

| Quantum Yield (ΦF) | 0.5 - 0.9 | A measure of the efficiency of fluorescence. Higher values indicate brighter probes. [1][2] |

| Molar Extinction Coefficient (ε) | 20,000 - 60,000 M-1cm-1 | Relates to the probability of light absorption. Higher values are desirable for sensitive detection. |

| Two-Photon Absorption Cross-Section (σ2) | 10 - 1000 GM | A measure of the efficiency of two-photon absorption. Values above 100 GM are generally considered good for bioimaging. [10] |

Note: The exact photophysical properties will vary depending on the specific substituents and the solvent environment.

Applications and Protocols

The unique properties of this compound based probes make them valuable tools in a variety of research areas.

Live-Cell Imaging

These probes can be used to visualize cellular structures and dynamics in real-time. Their high photostability allows for long-term imaging studies with minimal phototoxicity. [11]

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

-

Probe Preparation: Prepare a stock solution of the this compound based probe (typically 1-10 mM in DMSO).

-

Staining: Dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium. Replace the existing medium with the staining solution.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each probe and cell type.

-

Washing (Optional but Recommended): Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe and reduce background fluorescence.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. For two-photon imaging, a Ti:sapphire laser is commonly used. [1]

Ion Sensing in Biological Systems

Fluorescent probes designed with specific ion-chelating moieties can be used to monitor the concentration and flux of ions within living cells. For example, a probe with an aza-crown ether can be used to detect changes in intracellular zinc levels.

-

Cell Culture and Probe Loading: Follow the general staining protocol (Section 4.1). For ratiometric probes, it is crucial to ensure even loading.

-

Image Acquisition: Acquire two fluorescence images at two different emission wavelengths (or with two different excitation wavelengths, depending on the probe's properties) upon excitation at a single wavelength.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths for each pixel. This ratio is often proportional to the ion concentration and is less susceptible to variations in probe concentration, cell thickness, and excitation intensity.

Potential in Disease Diagnostics

The ability of these probes to target specific biomarkers or respond to changes in the cellular microenvironment makes them promising tools for disease diagnostics. [8]For instance, a probe that fluoresces upon interaction with a cancer-specific enzyme could be used for the early detection of tumors. [7]Probes that are sensitive to reactive oxygen species (ROS) can be used to study oxidative stress-related diseases.

Data Analysis and Interpretation

The analysis of fluorescence microscopy images is crucial for extracting meaningful quantitative data.

Figure 3. A typical workflow for the analysis of fluorescence microscopy data.

Software such as ImageJ/Fiji and CellProfiler can be used for image processing and analysis. Key parameters to quantify include fluorescence intensity, co-localization with other markers, and changes in these parameters over time or in response to stimuli.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Photobleaching | - Verify filter compatibility with probe's spectra- Titrate probe concentration- Optimize incubation time- Use an anti-fade mounting medium for fixed cells; reduce laser power and exposure time for live cells |

| High Background | - Probe concentration too high- Inadequate washing- Cellular autofluorescence | - Reduce probe concentration- Increase the number and duration of wash steps- Use a probe with red-shifted emission; use spectral unmixing if available |

| Cell Death/Toxicity | - High probe concentration- Prolonged incubation- Phototoxicity | - Perform a cytotoxicity assay to determine the optimal probe concentration- Reduce incubation time- Use the lowest possible laser power and exposure time; consider using two-photon microscopy |

Conclusion and Future Outlook

Fluorescent probes based on the this compound scaffold offer a powerful and versatile platform for a wide range of applications in biological research and drug discovery. Their excellent photophysical properties, coupled with the potential for targeted design, make them invaluable tools for elucidating complex biological processes at the molecular level. Future developments in this field are likely to focus on the creation of probes with even longer wavelength excitation and emission, improved targeting specificity, and theranostic capabilities, where the probe not only diagnoses but also treats the disease. As our understanding of the structure-property relationships of these fascinating molecules deepens, so too will their impact on science and medicine.

References

- CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google P

-

Practical Design of 3,6-Di-tert-butyldiphenyldibenzofulvene Derivatives with Enhanced Aggregation-Induced Emission | ACS Applied Optical Materials. (URL: [Link])

-

Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC - PubMed Central. (URL: [Link])

-

Fluorescent probes for imaging live cells - Max-Planck-Gesellschaft. (URL: [Link])

-

Discovering New Far-Red Fluorescent Probes - YouTube. (URL: [Link])

-

Design strategies for organelle-selective fluorescent probes: where to start? - PMC. (URL: [Link])

-

Multifunctional fluorophores for live-cell imaging and affinity capture of proteins - preLights. (URL: [Link])

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed. (URL: [Link])

-

(PDF) Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - ResearchGate. (URL: [Link])

-

Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - NIH. (URL: [Link])

-

Functional Probes for Live-Cell Imaging - FluoroFinder. (URL: [Link])

-

Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - SPIE Digital Library. (URL: [Link])

-

9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem - NIH. (URL: [Link])

-

Organic fluorescent probes for live-cell super-resolution imaging - PMC - PubMed Central. (URL: [Link])

-

Recent Advances in Fluorescent Probes for Cancer Biomarker Detection - PMC - NIH. (URL: [Link])

-

Two-Photon Absorption Cross Section Determination for Fluorene Derivatives: Analysis of the Methodology and Elucidation of the Origin of the Absorption Processes | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells | Request PDF - ResearchGate. (URL: [Link])

-

Fluorescent Probes for Disease Diagnosis - PMC - NIH. (URL: [Link])

-

Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PubMed Central. (URL: [Link])

-

(PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene - ResearchGate. (URL: [Link])

-

Applications of fluorescent probes in the detection and monitoring of sepsis - Chemical Communications (RSC Publishing). (URL: [Link])

-

9H-Fluorene-3,6-diamine | C13H12N2 | CID 23110770 - PubChem. (URL: [Link])

-

Two-Photon Absorption Cross-Sections of Fluorene Derivatives with Cationic Substituents. (URL: [Link])

-

Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Publications. (URL: [Link])

-

Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis - MDPI. (URL: [Link])

-

Fluorogenic probes for live-cell imaging of biomolecules - DSpace@MIT. (URL: [Link])

-

Targeted Fluorescent Probes for Diagnostic Applications - the University of Bath's research portal. (URL: [Link])

-

Two-photon Absorption Cross Section Determination for Fluorene Derivatives: Analysis of the Methodology and Elucidation of the Origin of the Absorption Processes - PubMed. (URL: [Link])

-

Fluorescent Enhancement Sensing of Cadmium (II) Ion based on a Perylene Bisimide Derivative | Request PDF - ResearchGate. (URL: [Link])

-

Custom Fluorescent Probes | ION Biosciences. (URL: [Link])

-

New Two-Photon Absorbing Fluorene Derivatives: Synthesis and Nonlinear Optical Characterization - University of Central Florida. (URL: [Link])

-

Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - ACS Publications. (URL: [Link])

-

Fluorescent chemical probes for accurate tumor diagnosis and targeting therapy - RSC Publishing. (URL: [Link])

-

Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. (URL: [Link])

-

Examples of fluorene molecules with distinct spectroscopic behavior. - ResearchGate. (URL: [Link])

-

Applications of Fluorescent Probes in the Detection and Monitoring of Sepsis. (URL: [Link])

-

Design, Synthesis, Application and Research Progress of Fluorescent Probes. (URL: [Link])

-

Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC - NIH. (URL: [Link])

-

Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions - ResearchGate. (URL: [Link])

Sources

- 1. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Recent Advances in Fluorescent Probes for Cancer Biomarker Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethyl-9H-Fluorene

Role: Senior Application Scientist Department: Process Chemistry & Optimization Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Core Philosophy

Welcome to the technical support hub for fluorene derivative synthesis. You are likely here because your yield of 3,6-dimethyl-9H-fluorene is stalling below 60%, or you are encountering persistent yellow impurities in your final product.

In my experience supporting drug discovery groups, the synthesis of 3,6-substituted fluorenes presents a distinct regiochemical challenge compared to the more common 2,7-isomers. While 2,7-positions are accessible via direct electrophilic substitution, the 3,6-positions require a pre-constructed bi-aryl scaffold , usually cyclized to 3,6-dimethyl-9-fluorenone before reduction.

This guide focuses on the Reduction Step (Fluorenone

The Synthesis Workflow (Visualized)

The following diagram outlines the critical path and decision points. We assume you have successfully synthesized the precursor 3,6-dimethyl-9-fluorenone.

Caption: Workflow logic for the reduction of 3,6-dimethyl-9-fluorenone, highlighting the critical Wolf-Kishner pathway.

Critical Protocol: The Huang-Minlon Reduction

The standard Wolf-Kishner reduction often fails for sterically hindered or electron-rich fluorenones due to poor solubility and azine formation. We recommend the Huang-Minlon modification , which allows for higher temperatures without a sealed tube.

Optimized Protocol

Scale: 10 mmol basis Reagents:

-

3,6-Dimethyl-9-fluorenone (2.08 g, 10 mmol)

-

Hydrazine hydrate (80% or 64% hydrazine) (1.5 mL, ~30 mmol) [Critical Excess]

-

Potassium Hydroxide (KOH) pellets (2.0 g, ~35 mmol)

-

Diethylene Glycol (20 mL)

Step-by-Step Methodology:

-

Hydrazone Formation (The "Low" Temp Stage):

-

Combine fluorenone, KOH, hydrazine hydrate, and diethylene glycol in a flask equipped with a reflux condenser.

-

Heat to 120–130°C for 2 hours.

-

Why? This converts the ketone to the hydrazone intermediate. If you ramp temp too fast, hydrazine boils off before reacting.

-

-

Water Removal (The "Ramp" Stage):

-

Remove the reflux condenser and fit a Dean-Stark trap or distillation head.

-

Raise the bath temperature to 195–200°C .

-

Allow the water and excess hydrazine to distill off until the internal temperature reaches ~190°C.

-

Why? Water inhibits the base-catalyzed decomposition of the hydrazone. You must drive the equilibrium forward.

-

-

Decomposition (The "High" Temp Stage):

-

Once internal temp is >190°C, reflux for 3–4 hours.

-

Visual Cue: The solution should turn from yellow/orange (ketone) to colorless or pale beige (fluorene).

-

Gas Evolution: Nitrogen gas (

) evolution will be vigorous.

-

-

Workup:

Yield Comparison of Methods

| Method | Reagents | Typical Yield | Pros | Cons |

| Standard Wolf-Kishner | 45-55% | Classic | Dangerous pressure; lower temp limits reaction rate. | |

| Huang-Minlon (Recommended) | 85-92% | High temp drives reaction; open vessel. | Requires high-boiling solvent removal. | |

| Clemmensen | Zn(Hg), HCl | <30% | Acidic conditions | Poor solubility of fluorenones in aqueous acid; polymerization risks. |

| HI / Red Phosphorus | HI, Red P, Acetic Acid | 70-80% | Very powerful | Corrosive; toxic byproducts; difficult cleanup. |

Troubleshooting Guide (FAQ)

Q1: My reaction mixture is still yellow after 4 hours at 200°C.

Diagnosis: Incomplete reduction or Azine formation.

The Science: Fluorenones are sterically rigid. If the hydrazine concentration drops too low (boiled off), two ketone molecules react with one hydrazine to form an azine (

-

Cool the mixture to 100°C.

-

Add fresh hydrazine hydrate (0.5 mL).

-

Reflux at 120°C for 1 hour before raising the temperature back to 200°C.

-

Ensure your condenser water is very cold to prevent hydrazine loss during the first stage.

Q2: I obtained a sticky brown solid instead of a white powder.

Diagnosis: Polymerization or residual solvent.

The Science: Diethylene glycol is viscous and high-boiling (

-

Dissolution: Dissolve the crude brown solid in minimal Dichloromethane (DCM).

-

Washing: Wash the organic layer 3x with water (to remove glycol) and 1x with Brine.

-

Recrystallization: Evaporate DCM. Recrystallize the residue from Ethanol or Hexane/Ethanol (1:1) . This compound crystallizes well as white needles.

Q3: Can I use NaBH4 for this reduction?

Diagnosis: Wrong mechanism.

The Science: Sodium Borohydride (

Precursor Integrity Check

Before starting the reduction, verify your 3,6-dimethyl-9-fluorenone precursor.

-

Source: Usually synthesized via intramolecular Friedel-Crafts acylation of 4,4'-dimethylbiphenyl-2-carboxylic acid.

-

Common Impurity: If the cyclization temperature was too low (<80°C in

), you may have uncyclized acid. -

Test: Take an IR spectrum.

-

Good: Strong peak at ~1715

(Fluorenone ketone). -

Bad: Broad peak at 2500-3000

(Carboxylic acid OH).

-

References

-

Huang-Minlon Modification: Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. Link

-

Fluorene Synthesis (General): Clarkson, G. J., et al. (2000). Synthesis of 3,6-disubstituted fluorenes. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Reduction Mechanisms: Todd, D. (1948). The Wolff-Kishner Reduction.[4][5][6][7] Organic Reactions.[2][4][5][6][7][8][9][10] Link

-

Alternative Reduction (Silane): Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link

Disclaimer: The protocols described involve hazardous chemicals (Hydrazine is carcinogenic and toxic; KOH is corrosive). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. asianpubs.org [asianpubs.org]

- 10. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]

Technical Support Center: Purification of 3,6-Dimethyl-9H-Fluorene

Welcome to the Advanced Materials Purification Hub. This guide addresses the isolation and purification of 3,6-dimethyl-9H-fluorene , a critical intermediate for organic optoelectronics (OLEDs) and conductive polymers. Unlike its 9,9-dimethyl counterpart, this molecule retains acidic protons at the C9 position, making it susceptible to oxidation and requiring specific handling protocols.[1][2]

Module 1: Crystallization & Phase Behavior

Q: My crude product is "oiling out" instead of crystallizing. How do I recover the solid?

A: Oiling out indicates a metastable liquid phase separation before nucleation. This is common with methylated fluorenes due to their low melting points and high lipophilicity.

The Fix: The "Cloud Point" Titration Method Do not simply cool the solution further; this often solidifies the oil into an intractable glass. Follow this thermodynamic reset:

-

Re-dissolution: Re-dissolve the oil in the minimum amount of Toluene (good solvent) at 60°C.

-

Anti-Solvent Addition: Add Ethanol (poor solvent) dropwise until a persistent turbidity (cloudiness) appears.[1][2]

-

Thermal Clarification: Add just enough Toluene (approx. 0.5 - 1 mL) to make the solution clear again.

-

Controlled Nucleation:

-

Standard: Allow to cool slowly to Room Temperature (RT) in a Dewar flask or insulated bath.

-

Intervention: If oil droplets reappear, scratch the inner glass surface with a metal spatula to induce nucleation sites or add a seed crystal of pure 3,6-dimethylfluorene.[1]

-

Solvent Selection Table for 3,6-Dimethylfluorene

| Solvent System | Role | Solubility Profile | Recommended Use |

| Toluene | Good Solvent | High solubility (Hot & Cold) | Primary dissolution; use sparingly.[2] |

| Ethanol/Methanol | Anti-Solvent | Low solubility (Cold), Mod.[1][2] (Hot) | Inducing crystallization; washing filter cakes.[1][2][3] |